molecular formula C4H9NSi B121167 Trimethylsilyl cyanide CAS No. 7677-24-9

Trimethylsilyl cyanide

Cat. No. B121167
CAS RN: 7677-24-9
M. Wt: 99.21 g/mol
InChI Key: LEIMLDGFXIOXMT-UHFFFAOYSA-N
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Patent
US08283497B2

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
66.8 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C)C#N
Name
Type
product
Smiles
[Si](C)(C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08283497B2

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
66.8 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C)C#N
Name
Type
product
Smiles
[Si](C)(C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08283497B2

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
66.8 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C)C#N
Name
Type
product
Smiles
[Si](C)(C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08283497B2

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B([O:6][CH3:7])(OC)OC.[C-]#N.[K+].[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12]>>[Si:11]([C:15]#[N:16])([CH3:14])([CH3:13])[CH3:12].[Si:11]([O:6][CH3:7])([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
66.8 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C)C#N
Name
Type
product
Smiles
[Si](C)(C)(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.